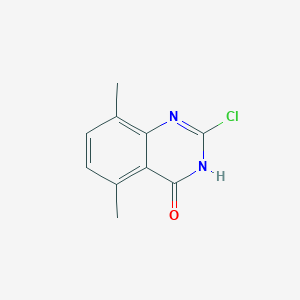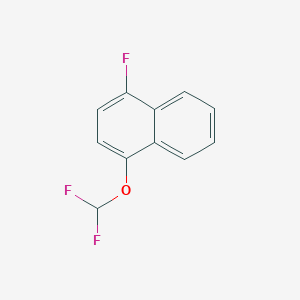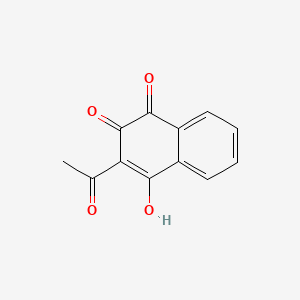
3-Acetyl-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxynaphthalene-1,2-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with acetyl and hydroxyl functional groups, making it a versatile molecule in synthetic organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxynaphthalene-1,2-dione typically involves the use of 2-hydroxynaphthalene-1,4-dione (lawsone) as a starting material. One common method includes the reaction of lawsone with acetyl chloride in the presence of a base such as pyridine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts such as L-proline or montmorillonite K-10 can be employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form hydroquinone derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives
Applications De Recherche Scientifique
3-Acetyl-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The biological activity of 3-Acetyl-4-hydroxynaphthalene-1,2-dione is primarily attributed to its ability to interact with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generated ROS can damage cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
Lawsone (2-hydroxynaphthalene-1,4-dione): A precursor in the synthesis of 3-Acetyl-4-hydroxynaphthalene-1,2-dione.
Juglone (5-hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with similar biological activities.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties.
Uniqueness: this compound stands out due to its unique combination of acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
2246-48-2 |
|---|---|
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O4/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12(9)16/h2-5,14H,1H3 |
Clé InChI |
LJPUDGBLAWNMSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
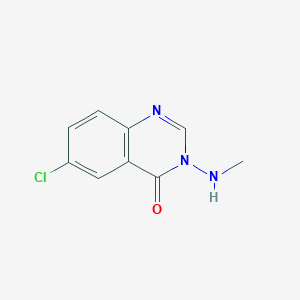
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
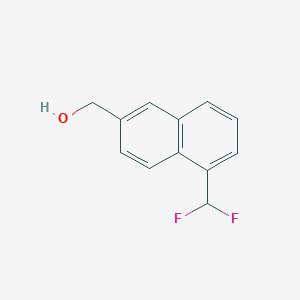
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
